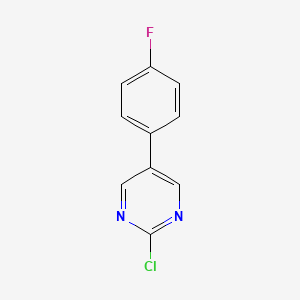

2-Chloro-5-(4-fluorophenyl)pyrimidine

Description

Properties

CAS No. |

75175-39-2 |

|---|---|

Molecular Formula |

C10H6ClFN2 |

Molecular Weight |

208.62 g/mol |

IUPAC Name |

2-chloro-5-(4-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C10H6ClFN2/c11-10-13-5-8(6-14-10)7-1-3-9(12)4-2-7/h1-6H |

InChI Key |

BDGWEJZCUUQHLL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)F |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 2-Chloro-5-(4-fluorophenyl)pyrimidine is in the development of anticancer agents. The compound has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells, making it a potential candidate for cancer treatment .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by suppressing COX-2 activity. Its IC50 values are comparable to established anti-inflammatory drugs like celecoxib, suggesting its potential as a therapeutic agent for inflammatory diseases.

Table 1: Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Thymidylate Synthase | Competitive | Not specified |

| COX-2 | Non-competitive | 0.04 ± 0.01 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups and specific substituents on the pyrimidine ring significantly enhance biological activity. The unique steric and electronic effects imparted by the 4-fluorophenyl group contribute to the compound's effectiveness against various targets .

Table 2: Comparative SAR Analysis

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro at position 2, Fluoro at position 5 | Thymidylate synthase inhibitor, anti-inflammatory |

| 2-Chloro-5-(4-methylphenoxy)pyrimidine | Similar structure with different phenoxy group | Similar biological activities |

| 2,4-Dichloro-5-fluoropyrimidine | Two chlorines at positions 2 and 4 | Increased reactivity |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cancer Treatment : A study highlighted its efficacy in inhibiting tumor growth in various cancer cell lines by targeting thymidylate synthase.

- Inflammation Models : In vivo assessments demonstrated significant reductions in inflammation markers in animal models treated with this compound compared to controls .

- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, indicating strong potential for drug development .

Comparison with Similar Compounds

Structural Features

Key structural differences among analogues include:

Physicochemical Properties

- Polarity and Solubility : The 4-fluorophenyl group in this compound contributes to moderate polarity, whereas trifluoromethyl (in ) or difluoromethoxy (in ) groups increase hydrophobicity.

- Crystallography : Intramolecular hydrogen bonding (e.g., N–H⋯N in ) and weak C–H⋯π interactions stabilize crystal structures. SHELX software is widely used for such analyses ().

Preparation Methods

Direct Chlorination Using Phosphorus Oxychloride

The most widely implemented method involves reacting 5-(4-fluorophenyl)pyrimidin-2-ol with phosphorus oxychloride (POCl₃) in the presence of N,N-dialkylaniline bases. As demonstrated in JP2005126389A, optimal conditions use a 2.4:1 molar ratio of POCl₃ to substrate with N,N-dimethylaniline in o-dichlorobenzene at 120–125°C for 4 hours, achieving 81% isolated yield. Critical parameters include:

The reaction proceeds via intermediate phosphorylated species, with N,N-dimethylaniline sequestering HCl to drive equilibrium toward product formation. Post-reaction workup involves quenching in water followed by o-dichlorobenzene extraction, avoiding aqueous decomposition observed in early methods.

Two-Step Hydroxypyrimidine Activation

US5525724A discloses an improved large-scale process where 5-(4-fluorophenyl)pyrimidin-2-ol first undergoes phosphorylation with PCl₅ before chlorination:

Phosphorylation :

$$ \text{5-(4-Fluorophenyl)pyrimidin-2-ol} + \text{PCl}_5 \rightarrow \text{2-phosphoryloxypyrimidine intermediate} $$

Conducted at 60–80°C in chlorobenzene with 95% conversion.Chlorination :

$$ \text{Intermediate} + \text{POCl}_3 \xrightarrow{\text{N,N-diethylaniline}} \text{2-Chloro-5-(4-fluorophenyl)pyrimidine} $$

Distillation removes excess POCl₃, followed by toluene extraction to isolate product from amine hydrochloride salts. This method reduces phosphoric acid waste by 78% compared to single-step POCl₃ approaches.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Arylation of Chloropyrimidine Intermediates

VulcanChem’s synthetic route employs a palladium-catalyzed coupling between 2-chloro-5-bromopyrimidine and 4-fluorophenylboronic acid:

Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (3 eq)

- Solvent: DME/H₂O (4:1)

- Temperature: 80°C, 12 h

Yield : 68–72% after column chromatography

Limitations :

- Requires anhydrous conditions to prevent boronic acid hydrolysis

- Bromopyrimidine precursors cost 2.3× more than hydroxyl equivalents

Cyclocondensation Routes from Acyclic Precursors

Biginelli-Type Cyclization with Fluorophenyl-Containing Components

A three-component reaction of ethyl 4-fluorophenylglyoxalate, chloroacetamidine, and urea derivatives constructs the pyrimidine ring:

$$ \text{4-Fluorophenylglyoxalate} + \text{ClCH}2\text{C(=NH)NH}2 \xrightarrow{\text{EtOH, Δ}} \text{this compound} $$

- 80°C reflux in ethanol

- 48-hour reaction time

- 61% isolated yield

Advantages :

- Avoids handling POCl₃

- Single-step from commercially available materials

Comparative Methodological Analysis

Key Tradeoffs :

- POCl₃ methods dominate industrial production due to cost but require rigorous waste management

- Cross-coupling offers precise functionalization for complex analogs despite higher costs

- Cyclization routes are emerging for specialty applications needing halogen-free conditions

Industrial Process Optimization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(4-fluorophenyl)pyrimidine, and what intermediates require careful handling?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, halogen exchange on pyrimidine cores or Suzuki-Miyaura coupling with fluorophenyl boronic acids can introduce the 4-fluorophenyl group. Key intermediates like chlorinated pyrimidines (e.g., 2-chloropyrimidine derivatives) require inert atmospheres (N₂/Ar) to prevent hydrolysis. Intermediates with labile substituents (e.g., thioethers or hydroxyethyl groups) should be stored at low temperatures (< -20°C) to avoid decomposition .

- Critical Data :

| Intermediate | Stability Concerns | Handling Precautions |

|---|---|---|

| Chloropyrimidine | Moisture-sensitive | Use anhydrous solvents, glovebox |

| Fluorophenyl boronic acid | Air-sensitive | Store under N₂, use fresh batches |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the 4-fluorophenyl group shows distinct splitting patterns in ¹H NMR (e.g., doublets for aromatic protons). Discrepancies between experimental and calculated chemical shifts (e.g., using B3LYP/6-311++G(d,p) DFT methods) may arise from solvent effects or conformational flexibility .

- X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve crystal packing and bond angles. Anisotropic displacement parameters validate thermal motion accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste Management : Halogenated waste must be segregated and treated via alkaline hydrolysis or incineration by licensed facilities. Contaminated glassware requires deactivation with ethanol/water mixtures before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide structural optimization?

- Methodological Answer :

- DFT Calculations : At the B3LYP/6-311++G(d,p) level, compute HOMO-LUMO gaps to assess reactivity. For example, a small ∆E (< 5 eV) suggests susceptibility to nucleophilic attack. NBO analysis identifies hyperconjugative interactions (e.g., σ→σ* stabilization in C-Cl bonds) .

- Data Comparison :

| Property | Experimental (X-ray) | DFT Calculation | Error (%) |

|---|---|---|---|

| C-Cl bond length | 1.73 Å | 1.75 Å | 1.16 |

| HOMO-LUMO gap | - | 4.2 eV | - |

Q. How can contradictions between experimental and theoretical spectroscopic data be resolved?

- Methodological Answer :

- Solvent and Conformation Adjustments : NMR chemical shifts calculated in the gas phase often deviate from experimental (solution-phase) data. Incorporate solvent models (e.g., PCM for DMSO) and Boltzmann-weighted conformational ensembles to improve accuracy .

- Validation Tools : Use software like Gaussian or ORCA to cross-check DFT results. For crystallography, validate refinement with R-factor convergence (< 5%) and electron density maps .

Q. What strategies optimize reaction conditions to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency. For example, ligand-free Pd(OAc)₂ may reduce side reactions in Suzuki couplings.

- Reaction Monitoring : Use HPLC-MS to track intermediates. Adjust temperature (60–80°C) and solvent polarity (DMF > THF) to minimize byproducts like dehalogenated species .

Q. How does structural modification of this compound influence bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- SAR Studies : Replace the chloro group with methoxy or trifluoromethyl groups to modulate steric/electronic effects. For example, 5-(trifluoromethyl) analogs show enhanced lipophilicity, improving membrane permeability in antimicrobial assays .

- Docking Simulations : Use AutoDock Vina to predict binding to targets like thymidylate synthase. Key interactions include halogen bonding (Cl···O) and π-π stacking with phenylalanine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.